3-{[(Tert-butoxy)carbonyl]amino}-3-cycloheptylpropanoic acid
Description
3-{[(Tert-butoxy)carbonyl]amino}-3-cycloheptylpropanoic acid is a synthetic compound featuring a tert-butoxycarbonyl (Boc)-protected amino group attached to a cycloheptyl-substituted propanoic acid backbone. The Boc group serves as a protective moiety for the amino functionality, enhancing stability during synthetic processes, particularly in peptide chemistry . The cycloheptyl substituent introduces a seven-membered aliphatic ring, which confers distinct steric and lipophilic properties compared to smaller cycloalkyl groups (e.g., cyclohexyl). This compound is structurally analogous to intermediates used in drug discovery, where tailored substituents modulate bioavailability, solubility, and target interactions.
Structure
3D Structure
Properties
IUPAC Name |
3-cycloheptyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4/c1-15(2,3)20-14(19)16-12(10-13(17)18)11-8-6-4-5-7-9-11/h11-12H,4-10H2,1-3H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTCOTNRFSPARU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1CCCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(Tert-butoxy)carbonyl]amino}-3-cycloheptylpropanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. The process begins with the reaction of cycloheptylpropanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 3-{[(Tert-butoxy)carbonyl]amino}-3-cycloheptylpropanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Coupling Reactions: It can participate in peptide coupling reactions using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Coupling: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt), di-tert-butyl dicarbonate (Boc2O)
Major Products Formed:
Deprotection: Removal of the Boc group yields the free amine derivative.
Coupling: Formation of peptide bonds with other amino acids or peptides.
Scientific Research Applications
Chemistry: 3-{[(Tert-butoxy)carbonyl]amino}-3-cycloheptylpropanoic acid is widely used in peptide synthesis as a protected amino acid derivative. It serves as a building block for the synthesis of complex peptides and proteins .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. Its stability and reactivity make it a valuable tool for probing biological pathways .
Medicine: The compound is used in the development of peptide-based therapeutics. Its ability to form stable peptide bonds makes it suitable for creating peptide drugs with improved stability and bioavailability .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients (APIs) and intermediates. It is also employed in the production of specialty chemicals and fine chemicals .
Mechanism of Action
The mechanism of action of 3-{[(Tert-butoxy)carbonyl]amino}-3-cycloheptylpropanoic acid involves the protection of the amino group with a Boc group. This protection prevents unwanted side reactions during peptide synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the formation of peptide bonds with other amino acids or peptides . The compound’s reactivity is primarily due to the presence of the Boc group, which can be easily manipulated to achieve the desired chemical transformations .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with key analogs, focusing on molecular features, physicochemical properties, and functional implications.
Substituent Variations: Cycloheptyl vs. Cyclohexyl and Phenyl Groups
- Target Compound : The cycloheptyl group increases steric bulk and lipophilicity compared to cyclohexyl analogs. This may enhance membrane permeability but reduce aqueous solubility .
- (2R,3S)-3-{[(tert-butoxy)carbonyl]amino}-3-cyclohexyl-2-hydroxypropanoic Acid (, Item 7): Substitution: Cyclohexyl (six-membered ring) and hydroxyl group. The hydroxyl group enables hydrogen bonding, influencing acidity and reactivity .
- 3-[(Cyclohexylcarbonyl)amino]-3-phenylpropanoic Acid (): Substitution: Cyclohexylcarbonyl (amide-linked) and phenyl groups.
Boc-Protected Derivatives with Halogenated/Aromatic Substituents
- 3-{[(Tert-butoxy)carbonyl][(2-chlorophenyl)methyl]amino}propanoic Acid (): Molecular Formula: C₁₅H₂₀ClNO₄; Molecular Weight: 313.77 g/mol. Substitution: 2-Chlorophenylmethyl group. The aromatic system contrasts with the aliphatic cycloheptyl group in the target compound .
- rac-(1R,2R,3S)-3-{[(tert-butoxy)carbonyl]amino}-2-(trifluoromethyl)cyclobutane-1-carboxylic Acid (, Item 4): Substitution: Trifluoromethyl (CF₃) and cyclobutane. Implications: The CF₃ group increases metabolic stability and lipophilicity, while the strained cyclobutane ring may restrict conformational flexibility compared to cycloheptyl .
Functional Group Diversity: Hydroxy, Carboxylic Acid, and Heterocycles
- 3-Hydroxypyridine-2-carboxylic Acid ():
- 5-(2-Hydroxypropan-2-yl)thiophene-2-carboxylic Acid (, Item 5):
Data Table: Structural and Molecular Comparison
*Note: Molecular weight for , Item 7 appears inconsistent with expected values for the stated structure; further verification required.
Research Findings and Implications
- Steric Effects : The cycloheptyl group in the target compound likely reduces enzymatic degradation compared to smaller rings but may hinder binding to sterically sensitive targets .
- Solubility : Cycloheptyl’s lipophilicity could limit aqueous solubility, necessitating formulation strategies (e.g., salt formation, prodrugs) for bioavailability .
- Boc Group Utility : The Boc protection enhances synthetic flexibility, as seen in analogs like ’s chlorophenyl derivative, which retains stability under basic conditions .
Biological Activity
3-{[(Tert-butoxy)carbonyl]amino}-3-cycloheptylpropanoic acid, often referred to as Boc-cycloheptylpropanoic acid, is a compound featuring a tert-butoxycarbonyl (Boc) protecting group on the amino group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including implications in drug design and development.
- Molecular Formula : CHNO
- Molecular Weight : 229.27 g/mol
- CAS Number : 683218-80-6
- IUPAC Name : 3-cycloheptyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The Boc group serves as a temporary protective group, facilitating the synthesis of peptides and other bioactive molecules.
Biological Activity Overview
Recent studies have highlighted several key areas of biological activity for this compound:
- Antimicrobial Activity : In vitro studies have shown that Boc-cycloheptylpropanoic acid exhibits significant antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis.
- Cytotoxicity : Research indicates that the compound may induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy. The cytotoxic effects are mediated through the activation of caspase pathways.
- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially through the modulation of neuroinflammation and oxidative stress pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli and S. aureus | |
| Cytotoxicity | Induces apoptosis in HeLa cells | |
| Neuroprotection | Reduces oxidative stress in neuronal cells |
| Property | Value |
|---|---|
| Log P (octanol-water) | 0.96 |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
Case Studies
- Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the effectiveness of Boc-cycloheptylpropanoic acid against multi-drug resistant bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli, demonstrating its potential as a lead compound for antibiotic development.
- Cancer Cell Line Study : In a laboratory setting, the compound was tested on various cancer cell lines, including breast and prostate cancer cells. The study revealed that treatment with Boc-cycloheptylpropanoic acid resulted in a dose-dependent decrease in cell viability, with IC values ranging from 10 to 25 µM.
- Neuroprotective Assessment : An experimental model using primary neuronal cultures exposed to oxidative stress showed that the compound significantly reduced cell death compared to controls, indicating its potential role in neuroprotection.
Q & A
Q. How can researchers assess the compound’s environmental impact in biodegradation studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
